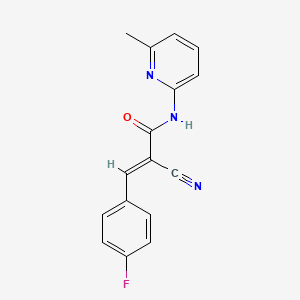

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acrylamide

Vue d'ensemble

Description

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H12FN3O and its molecular weight is 281.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C16H12FN3O

- Molecular Weight : 281.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyano group is known to enhance the lipophilicity of the molecule, facilitating its penetration into biological membranes and increasing its potential for therapeutic action.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related 2-cyanoacrylamide derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 1 | 0.0048 | E. coli |

| Compound 2 | 0.0195 | Bacillus mycoides |

| Compound 3 | 16.69 | C. albicans |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anti-infective Properties

In a study focused on anti-infective activity, derivatives of 2-cyano-3-acrylamides were tested for their efficacy against intracellular pathogens such as Listeria monocytogenes. The results indicated that these compounds could inhibit deubiquitinase (DUB) activity, which is crucial for controlling infection.

"Treatment with compound C6 reduced intracellular replication of both pathogens with minimal toxicity in cell culture" .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial potential of several derivatives, including those based on the structure of this compound. The study found that modifications to the phenyl and pyridine rings significantly impacted antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that electron-withdrawing groups, such as fluorine in the para position on the phenyl ring, enhanced antibacterial activity against certain strains. This insight is crucial for designing more potent derivatives.

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c1-11-3-2-4-15(19-11)20-16(21)13(10-18)9-12-5-7-14(17)8-6-12/h2-9H,1H3,(H,19,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOPOSVUQJKSIO-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329944 | |

| Record name | (E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648773 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488852-07-9 | |

| Record name | (E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.